

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Ni(COD)₂

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Compound of Interest		
Compound Name:	Bis(1,5-cyclooctadiene)nickel(0)	
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Introduction

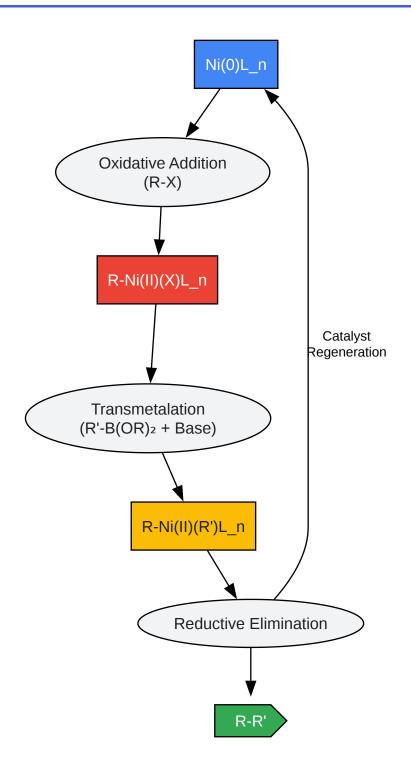
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl groups. While palladium catalysts have been traditionally dominant, nickel-based systems have emerged as a cost-effective and highly reactive alternative.[1][2] Among nickel precatalysts, **bis(1,5-cyclooctadiene)nickel(0)** [Ni(COD)₂] is a widely used source of Ni(0) due to the labile nature of its cyclooctadiene ligands, which are readily displaced to initiate the catalytic cycle.[3] This document provides detailed protocols and application notes for conducting Suzuki-Miyaura coupling reactions using Ni(COD)₂.

A key consideration when working with Ni(COD)₂ is its sensitivity to air and moisture, necessitating handling in an inert atmosphere, such as a glovebox.[3][4] However, recent advancements have introduced methods for its benchtop application, for instance, through encapsulation in paraffin wax, which enhances its stability and ease of use.[4][5][6][7][8]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. [1]





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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols General Considerations



- Inert Atmosphere: Ni(COD)₂ is air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox) to prevent decomposition.[3][4] Partially discolored Ni(COD)₂ may still be functional, but its quality should be verified.
- Solvents: Dry, degassed solvents are recommended to ensure optimal reaction conditions. Tetrahydrofuran (THF) and 1,4-dioxane are commonly used.[5]
- Ligands: The choice of ligand is crucial for the success of the reaction. Phosphine ligands, such as triphenylphosphine (PPh₃), and N-heterocyclic carbenes (NHCs) are frequently employed to stabilize the nickel catalyst and modulate its reactivity.[5][9]
- Base: A base is required to activate the boronic acid derivative for transmetalation. Common bases include potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃).[10]

Protocol 1: Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol is adapted from the coupling of 4'-chloroacetophenone with phenylboronic acid. [11]

Reaction Scheme:

Ar-Cl + Ar'-B(OH)2 --[Ni(COD)2, Ligand, Base]--> Ar-Ar'

Materials

Reagent	Molar Equiv.
Aryl Chloride	1.0
Arylboronic Acid	1.5
Ni(COD)2	0.04
Triphenylphosphine (PPh₃)	0.08
Tripotassium Phosphate (K ₃ PO ₄)	3.0
Anhydrous THF	-



Procedure

- Reaction Setup: In a glovebox, add the arylboronic acid (1.5 eq.), triphenylphosphine (0.08 eq.), tripotassium phosphate (3.0 eq.), and Ni(COD)₂ (0.04 eq.) to a dry reaction vessel.
- Reagent Addition: Add a solution of the aryl chloride (1.0 eq.) in anhydrous THF to the reaction vessel.
- Reaction: Stir the reaction mixture at room temperature for 24 hours.
- Workup:
 - · Quench the reaction with water.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Example Data

Aryl Halide	Arylboronic Acid	Product	Yield
4'- Chloroacetophenone	Phenylboronic Acid	4-Acetylbiphenyl	92%

Protocol 2: Coupling of an Aliphatic Amide with an Arylboronic Ester

This protocol describes the cross-coupling of aliphatic amides to form alkyl-aryl ketones, a transformation that benefits from the mild C-N bond activation by nickel catalysis.[5]

Reaction Scheme:

 $R-C(O)NR'_2 + Ar-B(OR)_2 --[Ni(COD)_2, Ligand, Base]--> R-C(O)Ar$



Materials

Reagent	Molar Equiv.
Aliphatic Amide	1.0
Arylboronic Ester	5.0
Ni(COD) ₂	0.05
Benz-ICy·HCI (NHC ligand precursor)	0.10
Tripotassium Phosphate (K₃PO₄)	4.0
Anhydrous 1,4-Dioxane	-

Procedure

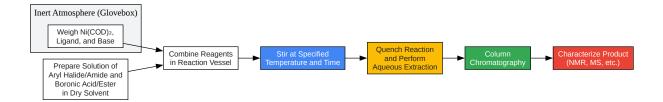
- Reaction Setup: In a glovebox, add the aliphatic amide (1.0 eq.), arylboronic ester (5.0 eq.),
 K₃PO₄ (4.0 eq.), Ni(COD)₂ (0.05 eq.), and Benz-ICy·HCl (0.10 eq.) to a sealed vial.
- Solvent Addition: Add anhydrous 1,4-dioxane to the vial.
- Reaction: Seal the vial and heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.
- Workup and Analysis: The reaction mixture can be analyzed by ¹H NMR using an internal standard to determine the yield. For isolation, a standard aqueous workup followed by purification is performed.

Benchtop Modification

For a more user-friendly approach that avoids the need for a glovebox, paraffin-encapsulated Ni(COD)₂/ligand capsules can be utilized.[5] The reaction is set up on the benchtop, and the capsules are added to the reaction mixture.

Experimental Workflow Diagram





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Caption: A typical experimental workflow for Ni(COD)2-catalyzed Suzuki-Miyaura coupling.

Troubleshooting and Considerations

- Low Yields: If low yields are observed, ensure the inertness of the reaction atmosphere and the dryness of the solvent. The quality of the Ni(COD)₂ and the boronic acid derivative should also be checked.
- Ligand Effects: The electronic and steric properties of the ligand can significantly impact the reaction outcome.[12][13] Screening different ligands may be necessary to optimize the reaction for a specific substrate pair.
- Substrate Scope: Nickel catalysts have shown excellent reactivity with a broad range of substrates, including challenging aryl chlorides and various heterocyclic compounds.[1][14]
 However, sterically hindered substrates may require more forcing conditions or specialized ligands.[15]

By following these protocols and considering the key experimental parameters, researchers can effectively utilize Ni(COD)₂ as a powerful catalyst for Suzuki-Miyaura cross-coupling reactions in a variety of synthetic applications, from small-scale discovery to process development in the pharmaceutical industry.



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